molecular formula C19H16F3N3O2S B284336 N-(2,4-dimethylphenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide

N-(2,4-dimethylphenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide

Cat. No. B284336
M. Wt: 407.4 g/mol
InChI Key: UPSWZNMPOVJZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as "compound X" in the scientific literature.

Mechanism of Action

The mechanism of action of compound X involves the inhibition of a specific enzyme called dihydroorotate dehydrogenase (DHODH). This enzyme is involved in the biosynthesis of pyrimidine nucleotides, which are essential for DNA replication and cell division. By inhibiting DHODH, compound X disrupts the synthesis of pyrimidine nucleotides, leading to cell death.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, it has also been shown to have anti-inflammatory and anti-viral properties. Studies have also suggested that it may have potential applications in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using compound X in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile, making it a safer alternative to other anti-cancer drugs. However, one of the limitations of using compound X is its limited solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on compound X. One area of interest is in the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is in the identification of new applications for compound X, particularly in the field of autoimmune diseases. Finally, there is a need for further studies to better understand the mechanism of action of compound X and its potential side effects.

Synthesis Methods

The synthesis of compound X involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2,4-dimethylphenylamine with 2-chloroacetyl chloride to form N-(2,4-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinethiol to form compound X.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is in the field of cancer treatment. Studies have shown that compound X has potent anti-cancer activity and can inhibit the growth of cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.

properties

Molecular Formula

C19H16F3N3O2S

Molecular Weight

407.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C19H16F3N3O2S/c1-11-5-6-13(12(2)8-11)23-17(26)10-28-18-24-14(15-4-3-7-27-15)9-16(25-18)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,26)

InChI Key

UPSWZNMPOVJZIZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3)C

Origin of Product

United States

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